4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine
Overview
Description
4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine is a chemical compound known for its unique structure, which includes a triazole ring and two pyridine rings
Preparation Methods
The synthesis of 4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine typically involves the reaction of 1-benzyl-1H-1,2,4-triazole with pyridine derivatives under specific conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which is a one-pot synthesis . Industrial production methods may involve bulk custom synthesis and procurement to meet specific requirements .
Chemical Reactions Analysis
4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: This compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a corrosion inhibitor for mild steel in hydrochloric acid medium.
Mechanism of Action
The mechanism of action of 4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, enhancing its stability and reactivity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine can be compared with other triazole derivatives, such as:
Tris(3-hydroxypropyltriazolylmethyl)amine: Known for its use in stabilizing copper(I) ions.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Studied for its antimicrobial activity.
The uniqueness of 4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine lies in its specific structure, which allows for diverse applications and reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(1-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-4-15(5-3-1)14-24-19(17-8-12-21-13-9-17)22-18(23-24)16-6-10-20-11-7-16/h1-13H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITGLCXOYVZAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605087 | |
Record name | 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55391-37-2 | |
Record name | 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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